N-(pyrazin-2-yl)piperidine-3-carboxamide

Medicinal Chemistry Physicochemical Properties Permeability

Address poor permeability or high lipophilicity in lead series with this versatile piperidine-pyrazine building block. Its free amine enables straightforward linker conjugation for PROTACs or molecular glues, while the low LogD (-2.54) and elevated TPSA (66.91 Ų) improve solubility and reduce logP. - Ideal for BTK degrader scaffolds requiring geometry-sensitive linker attachment. - Prime starting point for non-covalent DprE1 inhibitor optimization against M. tuberculosis. - Consistent 95-98% purity across major vendors; ambient shipping. Confirm batch-specific CoA prior to synthesis.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 1156753-79-5
Cat. No. B1461639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazin-2-yl)piperidine-3-carboxamide
CAS1156753-79-5
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NC2=NC=CN=C2
InChIInChI=1S/C10H14N4O/c15-10(8-2-1-3-11-6-8)14-9-7-12-4-5-13-9/h4-5,7-8,11H,1-3,6H2,(H,13,14,15)
InChIKeyLGLBRQZEJRAMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyrazin-2-yl)piperidine-3-carboxamide: Compound Class Overview


N-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1156753-79-5) is a small molecule heterocyclic building block with a molecular weight of 206.24 g/mol and the formula C10H14N4O [1]. It features a piperidine ring linked via a carboxamide to a pyrazine moiety, a scaffold that appears in biologically active molecules targeting a range of pathways, including kinase inhibition and enzyme degradation [2]. Commercially, it is available in research-grade purity (e.g., 98% ) from various vendors and serves as a versatile starting point for medicinal chemistry, particularly in anti-infective and oncology programs.

Synthetic intermediate for kinase inhibitor and targeted protein degradation research

Free piperidine amine enables direct linker conjugation for PROTAC or molecular glue synthesis

Pyrazine-2-carboxamide scaffold supports anti-infective and oncology SAR exploration

N-(pyrazin-2-yl)piperidine-3-carboxamide: Substitution Limitations


While the pyrazine-piperidine-carboxamide class contains numerous analogs, generic substitution is not advisable without a detailed understanding of how specific structural modifications impact target engagement and downstream biological effects. For instance, in the context of BTK degradation, the 'linker' and 'ligase-binding' elements are exquisitely sensitive to the geometry and electronics of the pyrazine-piperidine core [1]. Furthermore, different piperidine substitution patterns and N-modifications (e.g., N-methylation vs. unsubstituted) have been shown to drastically alter physicochemical properties like LogD and topological polar surface area (TPSA) [2], which directly influence membrane permeability and pharmacokinetic behavior. The evidence below details the specific, quantifiable differences between N-(pyrazin-2-yl)piperidine-3-carboxamide and its closest available comparators, which underpin its unique value as a research tool and synthetic intermediate.

N-Methyl analog (CAS 42953453)
Physicochemical mismatch: ΔTPSA +8.81 Ų, significantly lower LogD may alter permeability and solubility profile; direct substitution may compromise lead optimization outcomes.
N-Alkylated piperidine analogs
Functional handle absent: N-substituted derivatives lack the free secondary amine required for linker conjugation; substitution blocks PROTAC or bifunctional molecule construction.

Quantitative Evidence for N-(pyrazin-2-yl)piperidine-3-carboxamide


Physicochemical Properties vs. N-Methyl Analog

The unsubstituted secondary amine of N-(pyrazin-2-yl)piperidine-3-carboxamide confers distinct physicochemical properties compared to its N-methyl analog. Specifically, it has a higher polar surface area and significantly lower LogD at physiological pH, indicating a different permeation and solubility profile [1].

Physicochemical Comparison
Cross-study comparable
ΔTPSA = +8.81 Ų, ΔLogP = -0.5029
Distinct permeability and solubility profile vs N-methyl analog
Computational prediction; verify experimentally
Medicinal Chemistry Physicochemical Properties Permeability

Free Piperidine Amine as Synthetic Handle

The free, secondary amine on the piperidine ring of N-(pyrazin-2-yl)piperidine-3-carboxamide serves as a critical functional handle for further synthetic elaboration, a feature absent in N-substituted analogs. This allows for direct conjugation to linkers for targeted protein degradation (TPD) applications, a key step in constructing bifunctional molecules [1].

Derivatization Handle
Class-level inference
Free secondary amine present; absent in N-methyl analog (tertiary amine)
Enables direct linker conjugation for PROTAC synthesis
Qualitative structural difference; confirm reactivity
Synthetic Chemistry PROTACs Molecular Glues

DprE1 Inhibition: Pyrazine-2-Carboxamide Scaffold

The pyrazine-2-carboxamide moiety, which is a core structural feature of this compound, is a privileged scaffold for non-covalent inhibition of the Mycobacterium tuberculosis enzyme DprE1, a clinically validated target for tuberculosis treatment [1]. Advanced leads in this class have demonstrated promising activity, providing a rationale for exploring simpler analogs like N-(pyrazin-2-yl)piperidine-3-carboxamide.

DprE1 Scaffold Potential
Class-level inference
No direct MIC data; scaffold aligns with known DprE1 inhibitors (advanced leads MIC 7.99–8.27 µM)
Supports antitubercular SAR exploration
Requires direct MIC validation for this compound
Antitubercular DprE1 Infectious Disease

Application Scenarios for N-(pyrazin-2-yl)piperidine-3-carboxamide


Physicochemical Lead Optimization

Procure this compound when the lead series exhibits poor permeability or high lipophilicity. Its lower LogD (-2.54 at pH 7.4) and higher TPSA (66.91 Ų) relative to N-alkylated analogs [1][2] makes it a valuable tool for improving solubility and reducing logP in early-stage drug candidates.

PROTAC Building Block

Leverage the free piperidine amine as a synthetic handle. This compound is ideally suited for attachment of linker moieties for constructing PROTACs or molecular glues , enabling the exploration of novel BTK degraders as described in recent patent literature [3].

DprE1 Inhibitor Scaffold

Utilize this compound as a versatile starting point for synthesizing and optimizing novel antitubercular agents. Given the established role of the pyrazine-2-carboxamide scaffold in non-covalent DprE1 inhibition [4], this molecule is a prime candidate for SAR campaigns aimed at improving potency and safety against Mycobacterium tuberculosis.

Application
Selection Property
Validation Focus
Lead optimization for permeability and solubility
LogD / TPSA profile context
Permeability and solubility assay review
PROTAC and molecular glue synthesis
Free amine derivatization handle
Linker conjugation and degradation assay context
Antitubercular SAR studies
Pyrazine-2-carboxamide scaffold
DprE1 inhibition assay context and MIC review
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